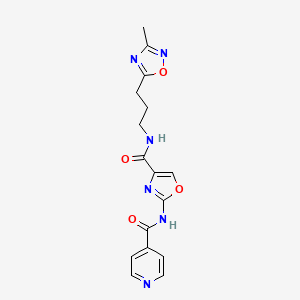
2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4O3, with a molecular weight of approximately 288.31 g/mol. The structural complexity arises from the incorporation of an isonicotinamide group and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies demonstrate that these compounds can inhibit bacterial growth at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A notable case involved the evaluation of related compounds against a panel of human tumor cell lines. One derivative exhibited IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent cytotoxicity . The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .
Anticonvulsant Activity
Some studies have also investigated the anticonvulsant properties of oxadiazole derivatives. Compounds were tested in various animal models for their ability to prevent seizures induced by chemical agents. The results indicated that certain substitutions on the oxadiazole ring enhanced anticonvulsant activity significantly compared to control groups .
Study 1: Antimicrobial Efficacy
In a study published in MDPI, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 64 to 256 mg/mL against various pathogens, demonstrating their potential as novel antimicrobial agents .
Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer activity of oxadiazole derivatives revealed that specific structural modifications could enhance selectivity and potency against cancer cells. For example, a derivative with an isonicotinamide substituent displayed improved activity against prostate cancer cells with an IC50 value of 9.27 µM . The study emphasized the importance of structural optimization in developing effective anticancer agents.
Research Findings
属性
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-10-19-13(26-22-10)3-2-6-18-15(24)12-9-25-16(20-12)21-14(23)11-4-7-17-8-5-11/h4-5,7-9H,2-3,6H2,1H3,(H,18,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMJIOJESZNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














